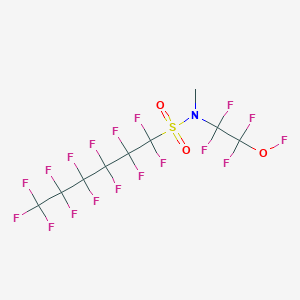
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is a fluorinated surfactant known for its unique properties, including excellent wetting, spreading, dispersing, emulsifying, and adsorbing abilities . This compound is slightly soluble in water and is stable under normal conditions . It is used in various industrial applications due to its remarkable chemical stability and surface activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide typically involves the reaction of perfluoroalkyl sulfonyl fluoride with N-methyl ethanolamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Perfluoroalkyl sulfonyl fluoride and N-methyl ethanolamine.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Product Isolation: The product is isolated by standard purification techniques such as distillation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Used as a wetting agent, spreading agent, and emulsifier in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide involves its ability to reduce surface tension and enhance the interaction between different phases. The molecular targets include hydrophobic surfaces and interfaces, where the compound adsorbs and forms a monolayer, thereby reducing surface tension and promoting wetting and spreading .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Another fluorinated surfactant with similar properties but different applications.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain analog with similar surfactant properties.
Perfluorooctanesulfonamide (PFOSA): A related compound with similar chemical structure and properties.
Uniqueness
N-Methylperfluoro-N-(2-hydroxyethyl)-1-hexanesulfonamide is unique due to its specific molecular structure, which imparts excellent wetting, spreading, and emulsifying properties. Its stability and biodegradability make it a preferred choice in various applications compared to other similar compounds .
Properties
Molecular Formula |
C9H3F18NO3S |
|---|---|
Molecular Weight |
547.16 g/mol |
IUPAC Name |
[1,1,2,2-tetrafluoro-2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl] hypofluorite |
InChI |
InChI=1S/C9H3F18NO3S/c1-28(7(21,22)8(23,24)31-27)32(29,30)9(25,26)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)20/h1H3 |
InChI Key |
JMFUQSJXWOBEGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C(OF)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxyphthalazin-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14102543.png)
![1-(3,4-Diethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102547.png)
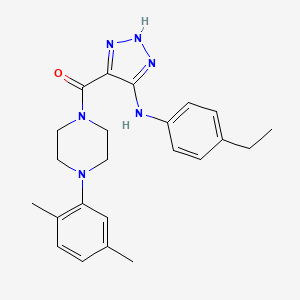
![4-(1-{[(2,3-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14102553.png)

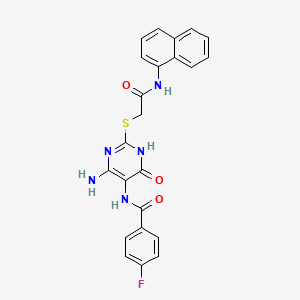
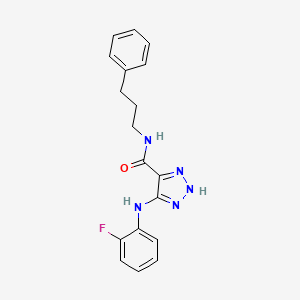
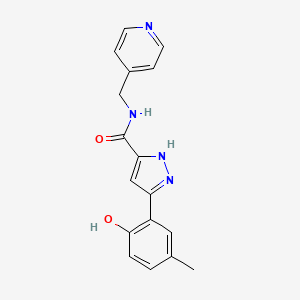
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)
![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14102596.png)
![2-(2-Methoxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102614.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14102627.png)

